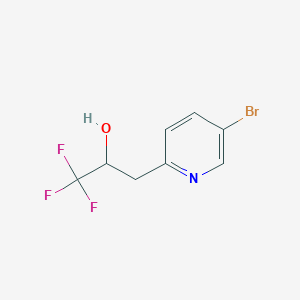

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol” is a chemical compound. It contains a bromopyridinyl group, which is a pyridine ring (a type of aromatic heterocycle) with a bromine atom attached, and a trifluoropropanol group, which is a three-carbon chain with a fluorine atom and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring attached to a three-carbon chain with a fluorine atom and a hydroxyl group .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been used in various reactions. For example, “5-bromopyridin-2-yl” compounds have been used in Suzuki cross-coupling reactions .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes .

Mode of Action

It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive bromine atom .

Biochemical Pathways

It’s plausible that the compound could influence various biochemical pathways depending on its specific targets .

Pharmacokinetics

Similar compounds have been shown to exhibit good absorption and distribution profiles, while their metabolism and excretion can vary .

Result of Action

Based on its structure, it’s likely that the compound could induce changes in the activity of its target proteins or enzymes, leading to downstream effects on cellular functions .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is its versatility as a building block for the synthesis of novel compounds. This compound can be easily modified to introduce various functional groups, which can be used to tailor the pharmacological properties of the resulting compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, the use of this compound in the preparation of functional materials, including polymers and nanoparticles, could also be explored in future research.

Synthesemethoden

The synthesis of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves the reaction of 5-bromopyridin-2-amine with 1,1,1-trifluoro-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. This synthesis method has been reported in several scientific publications, and it has been found to be a reliable and efficient method for the preparation of this compound.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been used as a building block for the preparation of functional materials, including polymers and nanoparticles.

Eigenschaften

IUPAC Name |

3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4,7,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYMHUAUYNFDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2847634.png)

![3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2847637.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)

![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2847646.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)

![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)

![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)